zinc;ethane;iodomethane

Description

Genesis of Organometallic Chemistry: Edward Frankland's Seminal Discoveries with Alkyl Iodides and Zinc Metal

In 1848, the English chemist Sir Edward Frankland was attempting to isolate the elusive ethyl radical. reagent.co.uk His experiment involved heating ethyl iodide with zinc metal in a sealed tube. acs.orgacs.org While he did not isolate the free radical he sought, this experiment led to the unintentional synthesis of the first main-group organometallic compounds: ethylzinc (B8376479) iodide and diethylzinc (B1219324). reagent.co.ukacs.org This marked a pivotal moment, effectively giving birth to the field of organometallic chemistry. reagent.co.ukdigitellinc.com Frankland's initial synthesis of diethylzinc was achieved by reacting ethyl iodide with zinc metal. wikipedia.orgwikipedia.org The reaction produced a volatile, colorless liquid that was highly pyrophoric, igniting spontaneously in air. wikipedia.orgwikipedia.org

Frankland's work didn't stop there. He soon prepared the methyl derivative, dimethylzinc (B1204448), and recognized the broader potential of reacting alkyl iodides with other metals. acs.orgacs.org These early experiments were not without their challenges, requiring innovative apparatus to handle the air and moisture sensitivity of these new compounds. libretexts.org Frankland's discoveries laid the cornerstone for the theory of valence, a fundamental concept in understanding chemical bonding. reagent.co.ukdigitellinc.com

Evolution of Organozinc Reagents: From Early Laboratory Syntheses to Contemporary Methodologies in Organic Synthesis

Following Frankland's groundbreaking work, the 19th century saw further exploration of organozinc compounds. oup.com However, the discovery of the more reactive Grignard reagents around 1900 temporarily pushed organozinc compounds into the background. oup.com It was later realized that the lower reactivity of organozinc halides could be a significant advantage, allowing for the presence of various functional groups in the molecule. oup.comsigmaaldrich.com

Contemporary methods for synthesizing organozinc reagents have evolved significantly. While the direct insertion of zinc metal into alkyl halides remains a fundamental approach, modern techniques focus on activating the zinc metal to improve reaction efficiency. wikipedia.orgslideshare.net One such method involves the use of a zinc-copper couple, a source of reactive zinc. wikipedia.org Another is the use of Rieke zinc, a highly reactive form of zinc produced by the reduction of zinc chloride, which is effective for reactions like the Negishi and Fukuyama couplings. wikipedia.org The development of continuous flow conditions for the on-demand synthesis of organozinc halides has addressed limitations related to their instability and handling, making them more accessible for widespread use in synthetic organic chemistry. nih.govacs.org These advancements have solidified the role of organozinc reagents as versatile tools in forming carbon-carbon bonds. slideshare.netresearchgate.net

Classification of Organozinc Species Pertinent to Methyl and Ethyl Moieties

Organozinc compounds can be broadly categorized based on the number and type of organic and inorganic groups attached to the zinc atom. wikipedia.orguu.nl

Diorganozinc compounds, with the general formula R₂Zn, feature two organic substituents bonded to a zinc center. wikipedia.org Dimethylzinc and diethylzinc are prototypical examples of this class. nih.gov These molecules typically exhibit a linear coordination geometry around the zinc atom, a result of sp-hybridization. wikipedia.org This linear structure leads to a zero dipole moment in symmetric diorganozincs, explaining their solubility in nonpolar solvents. wikipedia.org

Structurally, in the solid state, diethylzinc displays nearly linear zinc centers with a C-Zn-C angle of 176.2(4)°. wikipedia.org The Zn-C bond length is approximately 194.8 pm. wikipedia.org Similarly, gaseous dimethylzinc has a linear structure with a Zn-C bond length of about 193.0 pm. wikipedia.org These compounds are generally prepared using air-free techniques due to their pyrophoric nature. wikipedia.org

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Dimethylzinc | Zn(CH₃)₂ | 95.48 | -42 | 46 |

| Diethylzinc | Zn(C₂H₅)₂ | 123.59 | -28 | 118 |

Organozinc halides, with the general formula RZnX (where X is a halide), are another crucial class of organozinc reagents. wikipedia.org Ethylzinc iodide was, in fact, one of the first organozinc compounds prepared by Frankland. acs.orgoup.com These compounds are key intermediates in many reactions and can be prepared by the direct insertion of zinc metal into an alkyl halide. researchgate.netgoogle.com For instance, reacting methyl iodide with zinc can produce methylzinc iodide. elifesciences.org

The formation of organozinc halides from organic halides often requires an activated form of zinc, as a passivating layer of zinc oxide on the metal surface can hinder the reaction. google.com The Simmons-Smith reagent, iodomethylzinc iodide (ICH₂ZnI), is a well-known example used for converting alkenes into cyclopropanes. organicchemistrydata.orgwikipedia.org

Organozincates are ionic compounds where the zinc atom is part of an anion. wikipedia.org These are formed when diorganozinc compounds, which are Lewis acidic, are attacked by nucleophiles such as alkali metals. wikipedia.orguu.nl There are two main types of organozincates: tetraorganozincates, [R₄Zn]M₂, which are dianionic, and triorganozincates, [R₃Zn]M, which are monoanionic. wikipedia.org The structures of these compounds are diverse and are influenced by the nature of the ligands. wikipedia.org Organozincates often exhibit increased reactivity and selectivity compared to their neutral diorganozinc counterparts, making them valuable in stereoselective alkylations and ring-opening reactions. wikipedia.orguu.nl The structural diversity of organozincates can be further enhanced by the formation of coordination polymers. mdpi.com

Structure

2D Structure

Properties

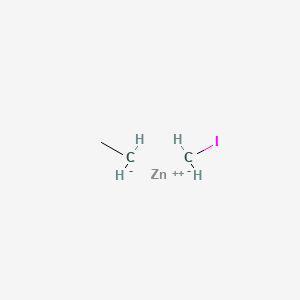

CAS No. |

33598-72-0 |

|---|---|

Molecular Formula |

C3H7IZn |

Molecular Weight |

235.4 g/mol |

IUPAC Name |

zinc;ethane;iodomethane |

InChI |

InChI=1S/C2H5.CH2I.Zn/c2*1-2;/h1H2,2H3;1H2;/q2*-1;+2 |

InChI Key |

LSBBAHNBMAGWPT-UHFFFAOYSA-N |

Canonical SMILES |

C[CH2-].[CH2-]I.[Zn+2] |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl and Ethylzinc Compounds

X-ray Crystallographic Analysis of Organozinc Complexes and Aggregates

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of molecules, providing precise information on bond lengths and angles. nih.gov For organozinc compounds, this technique has been invaluable in revealing their solid-state structures, which often involve complex aggregation.

Ethylzinc (B8376479) iodide, for instance, has been shown by X-ray crystallography to form a coordination polymer in the solid state. rsc.org The crystal structure is orthorhombic, with each zinc atom coordinated to an iodine atom on the same plane at a distance of 2.64 Å and to two other iodine atoms on adjacent planes at a distance of 2.91 Å. rsc.org The Zn-C bond length is 1.95 Å. rsc.org In contrast, ethylzinc chloride and bromide are proposed to form tetrameric structures in benzene, featuring a cubic arrangement of zinc and halogen atoms. ncl.res.in

The solid-state structure of dimethylzinc (B1204448) reveals two modifications: a high-temperature tetragonal phase with two-dimensional disorder and an ordered low-temperature monoclinic phase. wikipedia.org In both phases, the molecules are linear, with Zn-C bond lengths of approximately 192.7(6) pm. wikipedia.org

The nature of the ligands and the presence of other metals can significantly influence the crystal structure. For example, the reaction of a diorganozinc with a zinc halide can produce organozinc halides free of magnesium or lithium salts, which can then be crystallized to study their structure. ncl.res.in The complex formed between butylzinc iodide and magnesium chloride in the presence of THF shows a structure where zinc and magnesium are bridged by two chlorine atoms, with the zinc atom in a distorted tetrahedral geometry and the magnesium atom in a distorted octahedral geometry coordinated to four THF molecules. ncl.res.in

Furthermore, heteroleptic ethylzinc β-amidoenoates and β-ketoiminates have been characterized as dimeric species in the solid state through single-crystal X-ray diffraction. mdpi.comucl.ac.uk The dimerization in some of these complexes occurs through an unusual coordination of the zinc atom of one monomer to the methine carbon of the other monomer. mdpi.comucl.ac.uk

Table 1: Selected X-ray Crystallographic Data for Organozinc Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Ethylzinc Iodide | Orthorhombic | Pnma | Coordination polymer; Zn-I = 2.64 Å, 2.91 Å; Zn-C = 1.95 Å | rsc.org |

| Dimethylzinc (low temp.) | Monoclinic | Linear molecule; Zn-C = 192.7(6) pm | wikipedia.org | |

| Ethylzinc β-amidoenoate | Triclinic | P1 | Dimeric structure via Zn-C(methine) coordination | mdpi.comucl.ac.uk |

| Ethylzinc β-ketoiminate | Dimeric structure with a [Zn-O]₂ ring | mdpi.com |

Solution-State Characterization Techniques

While solid-state structures provide a static picture, the behavior of organozinc compounds in solution is often more relevant to their synthetic applications. Various techniques are employed to understand their structure and dynamics in the solution phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁶⁷Zn) for Structural Assignment and Solution Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. libretexts.org For organozinc compounds, ¹H and ¹³C NMR are routinely used to probe the chemical environment of the alkyl groups. libretexts.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of iodoethane (B44018), a precursor for ethylzinc iodide, shows two distinct signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons, with a characteristic 3:2 integration ratio. docbrown.info In ethylzinc compounds, the chemical shifts of the ethyl protons are sensitive to the coordination environment of the zinc center. For example, in the formation of an organozinc reagent in DMSO, the ¹H NMR spectrum shows an upfield shift of the organozinc proton signals compared to their positions in THF, indicating complexation with the DMSO solvent. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of iodoethane displays two signals, confirming the two different carbon environments. docbrown.info The carbon attached to the iodine atom is significantly deshielded. docbrown.info In studies of ¹³C-labeled methylzinc reagents, NMR spectroscopy provides information on the number of chemically equivalent methyl groups attached to the metal centers, aiding in the characterization of species like trimethylzincate. nih.gov

⁶⁷Zn NMR Spectroscopy: ⁶⁷Zn is the only naturally occurring zinc isotope with a nuclear magnetic moment, but its low natural abundance (4.11%) and quadrupolar nature (spin 5/2) make ⁶⁷Zn NMR challenging. uu.nl Consequently, it has not been as widely used as other NMR techniques for the characterization of organozinc compounds. uu.nl

Table 2: Representative NMR Data for Ethyl Iodide

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference |

| ¹H (CH₃) | ~1.8 | Triplet | ~7 Hz | docbrown.info |

| ¹H (CH₂) | ~3.2 | Quartet | ~7 Hz | docbrown.info |

| ¹³C (CH₃) | -1.1 | docbrown.info | ||

| ¹³C (CH₂) | 20.6 | docbrown.info |

Molecular Weight Determinations and Complexation Studies

Molecular weight determinations in solution, often carried out by cryoscopy, provide insights into the degree of aggregation of organozinc compounds. ncl.res.in For example, these measurements have suggested that ethylzinc chloride and bromide exist as tetramers in benzene. ncl.res.in In contrast, ethylzinc iodide appears to be monomeric in ethyl iodide solution. rsc.org

Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique for studying complexation and aggregation in solution. uni-muenchen.de It is a soft ionization method that allows for the observation of intact solution-phase aggregates in the gas phase. uni-muenchen.de ESI-MS has been used to investigate the influence of ligands and salts like LiCl on the aggregation of organozinc species. uni-muenchen.de

Gas-Phase Structural Investigations (e.g., Gas-phase Electron Diffraction, Photodissociation Spectroscopy)

Gas-phase studies provide information on the intrinsic structure of molecules, free from the influence of solvent or crystal packing forces. wikipedia.org

Gas-phase Electron Diffraction (GED): GED is a primary technique for determining the geometric structure of volatile molecules. wikipedia.org Studies on simple dialkylzinc compounds have yielded precise bond lengths and angles. The Zn-C bond distance in dimethylzinc was determined to be 193.0(2) pm, which is shorter than the Zn-C bond in diethylzinc (B1219324) (195.0(2) pm). researchgate.net The C-Zn-C bond angle in dimethylzinc is 180°, indicating a linear structure. researchgate.net In diethylzinc, the Zn-C-C angle is approximately 114.5°. researchgate.net

Photodissociation Spectroscopy: This technique can be used to probe the structure and bonding of gas-phase organozinc complexes. While specific examples for simple methyl- and ethylzinc compounds are less common, it is a valuable tool in organometallic chemistry. upce.cz

Table 3: Gas-Phase Electron Diffraction Data for Dialkylzinc Compounds

| Compound | Zn-C Bond Length (pm) | C-Zn-C Angle (°) | Zn-C-C Angle (°) | Reference |

| Dimethylzinc | 193.0(2) | 180 | N/A | wikipedia.orgresearchgate.net |

| Diethylzinc | 195.0(2) | 114.5(3) | researchgate.net |

Influence of Solvent Coordination and Ligand Design on Organozinc Structure and Aggregation

The structure and reactivity of organozinc compounds in solution are profoundly influenced by the coordinating ability of the solvent and the design of any added ligands. nih.govuni-muenchen.de

Solvent Effects: Solvents can coordinate to the zinc center, altering its Lewis acidity and the aggregation state of the organozinc species. nih.gov For example, monoorganozinc iodides are typically monomeric in THF. nih.gov However, the addition of a more strongly coordinating solvent like DMSO leads to the formation of a DMSO-coordinated complex, as evidenced by shifts in NMR spectra. nih.gov The nature of the solvent can also affect the rate of formation of organozinc reagents. nih.gov The self-assembly of molecules, which is driven by noncovalent interactions, is highly dependent on the solvent environment. nih.gov

Ligand Design: The steric and electronic properties of ligands play a critical role in determining the structure of organozinc complexes. mdpi.com The use of bulky ligands can prevent aggregation and stabilize monomeric species. Conversely, bridging ligands can be used to construct specific multinuclear architectures. In the case of ethylzinc β-amidoenoates, the steric bulk of the substituent on the nitrogen atom influences the bond angles around the zinc center in the dimeric structure. mdpi.comucl.ac.uk The design of ligands is also crucial in the context of catalysis, where the ligand environment around the zinc atom dictates the reactivity of the organozinc reagent in processes like addition reactions and cross-coupling reactions. wikipedia.org

Mechanistic Investigations of Organozinc Formation and Subsequent Reactivity

Mechanisms of Zinc Oxidative Addition into Alkyl Halides

The reaction of zinc metal with alkyl halides to form organozinc reagents is a cornerstone of organometallic chemistry, enabling the construction of new carbon-carbon bonds. The mechanism of this oxidative addition is a complex heterogeneous process that involves several key steps, beginning with reactions at the zinc surface.

Role of Initial Surface Reactions and Zinc Activation

The direct insertion of metallic zinc into organohalides is a convenient pathway for synthesizing organozinc reagents. nih.gov However, the reaction with the often sluggish zinc metal powder typically requires activation. nih.gov Historically, methods to activate zinc metal included treatment with acids like HCl to purify the surface. nih.gov More contemporary methods involve chemical activation during the reaction, often by adding a chemical "activating agent" or using specific solvents. nih.gov

The formation of organozinc species from zinc metal and organohalides is fundamentally a two-step process:

Oxidative addition to form surface-bound organozinc intermediates. nih.gov

Solubilization of these intermediates into the solution. nih.gov

Different activation strategies can accelerate one or both of these steps. For instance, polar aprotic solvents like DMSO have been shown to accelerate the initial oxidative addition step. nih.govnih.gov This is in contrast to the effect of lithium chloride (LiCl), a common additive, which primarily accelerates the solubilization of the organozinc intermediates from the zinc surface by forming soluble "ate" complexes. nih.gov The use of vigorous stirring or ultrasonic treatment can also be effective, as it helps to mechanically etch away the passivating surface layer, exposing fresh, reactive zinc. nih.gov

The nature of the zinc itself is also critical. Rieke zinc, a highly reactive form of zinc powder, is prepared by the reduction of a zinc salt and provides a large, clean surface area for reaction. wikipedia.org This increased reactivity facilitates the oxidative addition to a wider range of alkyl and aryl halides. riekemetals.com

The table below summarizes the effects of different activators on the two primary steps of organozinc formation.

| Activator/Condition | Accelerates Surface Oxidative Addition? | Accelerates Solubilization of Surface Intermediate? |

| Polar Aprotic Solvents (e.g., DMSO) | Yes | No significant effect |

| Lithium Chloride (LiCl) | No | Yes |

| Trimethylsilyl Chloride (TMSCl) | No | Yes |

| Vigorous Mechanical Stirring | Yes | - |

| Rieke Zinc | Inherently fast | - |

This table is based on findings from studies on the mechanisms of organozinc formation. nih.gov

Detailed Pathway of Methylzinc Iodide Formation via C-I Activation

The activation of the carbon-iodine (C-I) bond in methyl iodide by zinc is a prototypical example of organozinc reagent formation. High-level ab initio theoretical studies have provided significant insights into the gas-phase reaction between atomic zinc and methyl iodide to form methylzinc iodide (CH₃ZnI). elifesciences.orgresearchgate.net

While a qualitative understanding suggested that the interaction of zinc with the C-I bond was responsible for the formation of methylzinc iodide, the precise mechanisms were not fully elucidated until detailed computational studies were performed. researchgate.net These studies, using methods like CCSD(T), have explored the potential energy surfaces for the reaction and identified the most plausible pathways. elifesciences.orgresearchgate.net

The research indicates that the reaction proceeds through the activation of the C-I bond by an excited triplet state of the zinc atom. elifesciences.org The formation of the methylzinc iodide monomer, IZnCH₃, involves the insertion of the zinc atom into the C-I bond. researchgate.net This process is distinct from the insertion into a C-H bond, which is generally endothermic. researchgate.net The investigation of different mechanistic possibilities, including an Sₙ2-like pathway, has been crucial in developing a comprehensive model for this fundamental reaction. researchgate.net

Catalytic Effects of Iodomethane (B122720) in Organozinc Formation

While not a direct catalyst in the traditional sense, iodomethane can play a significant role in initiating and sustaining the formation of organozinc reagents. The reaction between zinc and an alkyl halide can sometimes have an induction period, which is a delay before the reaction begins. This can be due to a passivating layer on the zinc surface. nih.gov

The addition of a small amount of a more reactive halide, such as iodomethane, can help to overcome this induction period. The reaction of iodomethane with zinc is typically faster than that of other alkyl halides (like bromides or chlorides). This initial reaction can clean and activate the zinc surface, creating sites where the main reaction can then proceed more readily. wikipedia.org

Furthermore, the in-situ formation of methylzinc iodide can have a solubilizing effect on other organozinc species that are formed, similar to the role of lithium salts. This can help to remove the product from the zinc surface and expose fresh metal for further reaction. In some cases, the presence of iodomethane can also influence the equilibrium between different organozinc species in solution, such as the Schlenk equilibrium, which can affect the subsequent reactivity of the organozinc reagent. wikipedia.org

Fundamental Mechanistic Pathways in Carbon-Carbon Bond Formation with Methyl- and Ethylzinc (B8376479) Reagents

Organozinc reagents, particularly methyl- and ethylzinc derivatives, are valuable nucleophiles in a variety of carbon-carbon bond-forming reactions. The mechanisms of these reactions can vary, ranging from direct nucleophilic additions to more complex catalytic cycles.

Concerted and Stepwise Nucleophilic Addition Mechanisms

The addition of organozinc reagents to carbonyl compounds and other electrophiles can proceed through either a concerted or a stepwise mechanism. A concerted mechanism involves a single transition state where bond-breaking and bond-forming occur simultaneously. youtube.com In contrast, a stepwise mechanism involves one or more intermediates. youtube.com

For example, in the Reformatsky reaction, which involves the addition of an α-haloester to a carbonyl compound in the presence of zinc, the initial oxidative addition of zinc to the carbon-halogen bond forms a zinc enolate. wikipedia.orgslideshare.net This can then coordinate to the carbonyl oxygen, and the subsequent C-C bond formation can be viewed as proceeding through a cyclic, concerted transition state, often described by the Zimmerman-Traxler model. wikipedia.org

In other nucleophilic additions, such as the Barbier reaction, the mechanism can be more complex and may involve radical pathways with single electron transfer (SET) steps, leading to a stepwise process. wikipedia.org The choice between a concerted and a stepwise pathway can be influenced by factors such as the nature of the organozinc reagent, the electrophile, the solvent, and the presence of additives. ic.ac.uk Computational studies can help to distinguish between these pathways by locating transition states and potential intermediates on the reaction energy profile. ic.ac.uk

The following table outlines key characteristics of concerted and stepwise nucleophilic addition mechanisms.

| Mechanistic Feature | Concerted Mechanism | Stepwise Mechanism |

| Number of Steps | One | Two or more |

| Intermediates | None | One or more |

| Transition States | One | Two or more |

| Stereochemistry | Often stereospecific | Can be non-stereospecific or stereoselective depending on the lifetime of intermediates |

This table provides a general comparison of concerted and stepwise reaction mechanisms. youtube.com

Transmetalation Processes in Catalytic Cross-Coupling Cycles

In many of the most powerful applications of organozinc reagents, such as the Negishi cross-coupling reaction, the organozinc compound participates in a catalytic cycle involving a transition metal, typically palladium or nickel. slideshare.netyoutube.comacs.org A key step in these cycles is transmetalation , where the organic group is transferred from zinc to the transition metal catalyst. youtube.comyoutube.com

The general catalytic cycle for a Negishi coupling involves three main steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of an organic halide. youtube.com

Transmetalation: The organozinc reagent transfers its organic group to the transition metal center, displacing the halide. youtube.comacs.org The presence of empty, low-lying p-orbitals on zinc facilitates this process. acs.org

Reductive Elimination: The two organic groups on the transition metal couple, forming the new carbon-carbon bond and regenerating the low-valent catalyst. youtube.com

Recent advances have also explored single-electron transmetalation pathways, particularly in dual catalytic systems involving photoredox and nickel catalysis, which opens up new possibilities for cross-coupling reactions. acs.org

Carbometalation Mechanisms in Alkene and Alkyne Functionalization

Carbometalation, the addition of a carbon-metal bond across a carbon-carbon multiple bond, serves as a powerful tool for the functionalization of alkenes and alkynes. wikipedia.org With organozinc reagents, this transformation often requires a catalyst to overcome the generally low reactivity of carbon-carbon π-bonds towards carbozincation. beilstein-journals.org

Transition metals are frequently employed to facilitate these reactions, leading to the formation of new, more complex organozinc species that can be trapped with various electrophiles. beilstein-journals.orgresearchgate.net The mechanism of these catalyzed reactions is intricate and often involves a series of steps, including the formation of an active catalytic species. For instance, in zirconium-catalyzed carboaluminations, which share mechanistic parallels with carbozincations, the active catalyst is formed from a zirconocene (B1252598) dichloride precatalyst through reaction with the organometallic reagent. wikipedia.org This is followed by syn-carboalumination of the alkyne or alkene. wikipedia.org

The stereochemical outcome of carbometalation is a key feature. Many of these reactions proceed with high stereoselectivity, typically affording the syn-addition product. wikipedia.org However, the geometry of the final product can sometimes be influenced by subsequent isomerization steps. For example, in some carboalumination reactions, an equivalent of the aluminum reagent coordinated to a directing group can displace the vinyl aluminum intermediate, leading to an inversion of the double bond geometry. wikipedia.org

The scope of uncatalyzed intermolecular carbometalation with organozinc reagents is limited to specific substrates and reagents. beilstein-journals.org However, the development of transition-metal-catalyzed methods has significantly broadened the applicability of carbozincation, making it a versatile strategy for the stereocontrolled synthesis of multisubstituted alkenes and alkanes. beilstein-journals.orgkyoto-u.ac.jp

Mechanistic Studies of Zinc Carbenoid Insertion Reactions into C-I Bonds

Zinc carbenoids, often generated in situ from diiodomethane (B129776) and a zinc-copper couple in the Simmons-Smith reaction, are valuable reagents for cyclopropanation and other homologation reactions. A key step in the formation of the active carbenoid is the insertion of zinc into the carbon-iodine bond of diiodomethane. youtube.com This process yields a more stable "carbenoid" species, IZnCH₂I, rather than a free carbene. youtube.com

The mechanism of the subsequent reaction with an alkene is generally considered to be a concerted process. youtube.com The π-bond of the alkene attacks the electrophilic carbon of the carbenoid, while simultaneously, the carbon-zinc bond of the carbenoid attacks the other carbon of the π-bond, and the carbon-iodine bond is cleaved. youtube.com This concerted pathway explains the observed stereospecificity of the Simmons-Smith reaction, where the configuration of the starting alkene is retained in the cyclopropane (B1198618) product. youtube.com

Density functional theory (DFT) calculations have provided deeper insights into the mechanisms of zinc carbenoid reactions. For the homologation of β-keto esters, two potential pathways for the carbenoid insertion step have been identified. nih.gov One pathway proceeds through a cyclopropane transition state, while the other involves a spectroscopically unobservable donor-acceptor cyclopropane intermediate. nih.gov Further computational studies on the cyclopropanation of allenamides with a zinc carbenoid have modeled the reaction using both monomeric and dimeric precursor complexes. researchgate.net These studies suggest that the reaction proceeds via a methylene (B1212753) transfer pathway rather than a carbometalation pathway. researchgate.net

Elucidating Solvent Effects on Organozinc Reactivity, Selectivity, and Aggregation State

The solvent plays a critical role in the formation, reactivity, and structure of organozinc reagents. nih.gov The choice of solvent can dramatically influence reaction rates, selectivity, and even the aggregation state of the organozinc species in solution. nih.gov Historically, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) were required for the direct synthesis of many organozinc reagents from zinc metal and organic halides. nih.gov Later, it was discovered that the addition of lithium chloride (LiCl) could facilitate these reactions in less polar solvents like tetrahydrofuran (B95107) (THF). nih.gov

Recent advanced mechanistic studies, employing techniques such as single-particle fluorescence microscopy and NMR spectroscopy, have shed light on the distinct roles of different solvents and additives. These studies have revealed that the formation of organozinc reagents from zinc metal is a two-step process: oxidative addition of the organic halide to the zinc surface to form a surface-bound intermediate, followed by solubilization of this intermediate into the solution. nih.gov

The solvent also dictates the coordination environment and aggregation state of the organozinc reagent in solution, which in turn governs its subsequent reactivity. nih.gov The ligand environment around the zinc center is of utmost importance for its nucleophilicity and its participation in reactions like Negishi cross-coupling. nih.gov For example, DMSO has been crystallographically characterized as being O-bound to zinc(II) centers. nih.gov The aggregation state, which can range from monomers to higher-order aggregates, is also heavily influenced by the solvent, and this can have a profound impact on the selectivity of its reactions.

Table of Mechanistic Insights into Solvent Effects

| Solvent System/Additive | Primary Mechanistic Effect on Organozinc Formation | Experimental Technique(s) |

| DMSO (relative to THF) | Accelerates the oxidative addition of the organoiodide to the zinc surface. nih.govnih.gov | Single-Particle Fluorescence Microscopy, NMR Spectroscopy nih.govnih.govescholarship.org |

| LiCl in THF | Accelerates the solubilization of organozinc intermediates from the zinc surface. nih.govnih.gov | Single-Particle Fluorescence Microscopy, NMR Spectroscopy nih.govescholarship.org |

Reactivity Profiles and Synthetic Applications of Methyl and Ethylzinc Reagents in Organic Synthesis

Methylation and Alkylation Reactions Facilitated by Organozinc Species

Organozinc reagents, such as dimethylzinc (B1204448) (Me2Zn) and methylzinc halides (MeZnX), are effective for the introduction of methyl and other alkyl groups into organic molecules. researchgate.net These reactions benefit from the mild nature of the zinc reagents, allowing for transformations on substrates with sensitive functional groups. sigmaaldrich.comacs.org

Methylzinc reagents are widely used for the direct methylation of various organic substrates. researchgate.netresearchgate.net Palladium-catalyzed Negishi coupling, for instance, can effectively couple methylzinc species with aryl halides to form methylated arenes. nih.govresearchgate.net This method is noted for its high yields and tolerance of a broad array of functional groups. nobelprize.org Dimethylzinc, in particular, has been utilized in the presence of catalysts for the asymmetric methylation of compounds like fluoroalkylated pyruvates, yielding chiral tertiary alcohols with high enantioselectivity. researchgate.net Furthermore, dimethylzinc can act as a radical initiator, facilitating novel transformations such as the addition of functionalized primary alkyl groups to N-sulfonyl imines. acs.org

One notable application is the palladium-catalyzed methylation of bromoarenes using dimethylzinc, which proceeds efficiently in the presence of a suitable phosphine (B1218219) ligand catalyst, such as Pd(dppe)Cl2 or Pd(dppf)Cl2, to produce substituted toluenes in high yields. researchgate.net

| Substrate | Methylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromoarenes | Dimethylzinc | Pd(dppe)Cl2 or Pd(dppf)Cl2 | p-Substituted toluenes | 55-100 | researchgate.net |

| Fluoroalkylated pyruvates | Dimethylzinc | Copper catalyst with chiral phosphine ligand | α-Fluoroalkylated tertiary alcohols | Good to high | researchgate.net |

| Aryl zinc halides | [11C]CH3I | Palladium complex | [11C]-Methylated arenes | Not specified | nih.gov |

The enantioselective addition of organozinc reagents to carbonyl compounds is a cornerstone of asymmetric synthesis, enabling the creation of chiral alcohols. acs.org The use of diethylzinc (B1219324) for the ethylation of aldehydes, in the presence of a chiral catalyst, is a classic example. This reaction has been extensively studied and can achieve high levels of enantioselectivity. acs.org

Key to the success of these reactions is the choice of the chiral ligand or catalyst. For instance, the addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols or BINOL-derived ligands can produce secondary alcohols with high enantiomeric excess. acs.orgmdpi.com These methods are valued for their reliability and the synthetic utility of the resulting chiral products. The functional group tolerance of dialkylzinc reagents makes them particularly suitable for complex molecule synthesis where other nucleophiles might fail. acs.org

| Aldehyde Substrate | Alkylating Agent | Chiral Catalyst/Ligand | Product | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Dimethylzinc | (S)-Leucinol | (S)-1-Phenylethanol | 49 | acs.org |

| Benzaldehyde | Dimethylzinc | (-)-3-exo-dimethylaminoisobornenol | (R)-1-Phenylethanol | up to 95 | acs.org |

| Various aldehydes | Aryl/Vinylzincs (from ZnEt2) | Chiral BINOL derivatives | Chiral benzylic/allylic alcohols | High | acs.org |

Carbon-Carbon Bond Forming Transformations

Organozinc reagents are instrumental in a variety of carbon-carbon bond-forming reactions, largely due to their transmetalation capability with transition metal catalysts. slideshare.netorganicreactions.org This property allows them to participate in numerous cross-coupling reactions that are fundamental to modern organic synthesis. sigmaaldrich.com

Several named reactions prominently feature organozinc reagents. The Negishi coupling, which joins an organozinc compound with an organic halide catalyzed by nickel or palladium, is a powerful tool for creating C-C bonds. wikipedia.orgwikipedia.org This reaction is noted for its broad scope, accommodating sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The Fukuyama coupling utilizes a palladium catalyst to couple a thioester with an organozinc reagent to synthesize ketones. wikipedia.orgorganic-chemistry.org This reaction is highly chemoselective and tolerates sensitive functional groups like aldehydes and aryl bromides. wikipedia.org

While the Kumada-Corriu coupling primarily uses Grignard reagents, organozinc compounds serve as less reactive, more selective alternatives through transmetalation, thereby expanding the reaction's functional group compatibility. chem-station.comorganic-chemistry.org

Palladium is the most common catalyst for cross-coupling reactions involving organozinc reagents due to its high efficiency and functional group tolerance. wikipedia.org In the Negishi coupling, a palladium(0) catalyst initiates the cycle by oxidative addition to the organic halide. slideshare.net This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. slideshare.netnobelprize.org

The Fukuyama coupling also relies on a palladium catalyst. The proposed mechanism involves oxidative addition of the palladium catalyst to the thioester, followed by transmetalation with the organozinc species and reductive elimination to afford the ketone. wikipedia.orgorganic-chemistry.org Palladium on activated carbon (Pd/C) and palladium acetate (B1210297) [Pd(OAc)2] have been shown to be effective catalysts for this transformation. researchgate.net

| Coupling Reaction | Organozinc Reagent | Coupling Partner | Pd Catalyst Example | Product Type | Reference |

|---|---|---|---|---|---|

| Negishi | Alkyl-, Alkenyl-, Arylzinc halides | Alkenyl, aryl, allyl halides | Pd(PPh3)4 | Substituted alkenes, biaryls, etc. | wikipedia.orgwikipedia.org |

| Fukuyama | Alkylzinc iodides, Dialkylzincs | Thioesters | Pd/C, Pd(OAc)2 | Ketones | wikipedia.orgresearchgate.net |

| Negishi-Type | Diorganozincs | Carboxylic Anhydrides | Palladium(0) complex | Ketones | acs.orgnih.gov |

Nickel complexes are also effective catalysts for cross-coupling reactions with organozinc reagents and are often a more economical choice than palladium. chem-station.comrsc.org In the Negishi coupling, nickel catalysts can be used to couple organic halides with organozinc compounds. wikipedia.orgwikipedia.org Nickel-catalyzed systems have proven particularly effective for coupling challenging substrates, such as aryl fluorides, with nucleophiles like methylzinc chloride. organic-chemistry.orgacs.org

The Kumada-Corriu reaction, which couples Grignard reagents with organic halides, was one of the first transition-metal-catalyzed cross-coupling reactions and frequently employs nickel catalysts. chem-station.comwikipedia.org While Grignard reagents are highly reactive, their conversion to organozinc species via transmetalation allows for a more controlled reaction with better chemoselectivity under nickel catalysis. chem-station.com Nickel N-heterocyclic carbene complexes have been developed for the cross-coupling of aryl aldehydes with organozinc reagents to produce aryl ketones. rsc.org

| Coupling Reaction | Organozinc Reagent | Coupling Partner | Ni Catalyst Example | Product Type | Reference |

|---|---|---|---|---|---|

| Negishi | Methyl-, Benzyl-, Arylzinc chlorides | Aryl fluorides | Ni(PCy3)2Cl2 | Substituted arenes | organic-chemistry.orgacs.org |

| Kumada-Type | Organozinc (from Grignard) | Aryl or vinyl halides | Ni(dppe)Cl2 | Substituted arenes/alkenes | chem-station.comwikipedia.org |

| Aldehyde Coupling | Organozinc reagents | Aryl aldehydes | Nickel N-heterocyclic carbene complex | Aryl ketones | rsc.org |

Catalytic Cross-Coupling Reactions (e.g., Negishi, Kumada-Corriu, Fukuyama Couplings)

Iron-Catalyzed Systems

Iron, being an abundant, cost-effective, and environmentally benign metal, has garnered significant attention as a catalyst in cross-coupling reactions. researchgate.netnih.gov These reactions, which form carbon-carbon bonds, are fundamental in organic synthesis. Iron-catalyzed systems have been shown to be effective in coupling various organometallic nucleophiles with organic electrophiles. researchgate.net Among the organometallic reagents used, organozinc compounds have demonstrated considerable utility. rsc.orgorganic-chemistry.org

The reactivity of organozinc reagents, including methylzinc and ethylzinc (B8376479) species, in iron-catalyzed cross-coupling reactions is influenced by several factors, including the nature of the ligands, solvents, and additives. While early work by Kochi in the 1970s laid the groundwork for iron-catalyzed cross-coupling, significant advancements have been made in recent years, expanding the scope and understanding of these transformations. nih.gov Mechanistic studies suggest that these reactions can proceed through various pathways, often involving the formation of radical intermediates. nih.gov The in situ formation of the active iron catalyst from simple iron salts is a common and practical approach. nih.govrsc.org

The general scheme for an iron-catalyzed cross-coupling reaction involving an alkylzinc reagent can be depicted as follows:

R-X + R'-ZnI --(Fe catalyst)--> R-R' + ZnIX

Where:

R-X is an organic halide (electrophile).

R'-ZnI is an alkylzinc iodide (nucleophile), such as methylzinc iodide or ethylzinc iodide.

Fe catalyst is typically an iron(II) or iron(III) salt, often with a ligand.

Key research findings in this area have demonstrated the successful coupling of alkylzinc reagents with a variety of organic halides. The choice of reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions with Alkylzinc Reagents

| Electrophile | Nucleophile | Iron Catalyst | Ligand/Additive | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl chloride | Alkylzinc iodide | FeCl₃ | TMEDA | THF | Alkylated arene | Good to Excellent |

| Alkyl bromide | Diphenylzinc | FeCl₂ | Monophosphine | THF | Diaryl-alkane | Moderate to Good |

| Alkyl sulfonate | Arylzinc iodide | FeCl₃ | TMEDA | THF | Aryl-alkane | Good to Excellent organic-chemistry.org |

While specific examples detailing the use of methylzinc and ethylzinc iodides in iron-catalyzed systems are part of a broader class of alkylzinc reactions, the principles governing their reactivity are consistent with those observed for other organozinc reagents. The development of more efficient and selective iron-based catalytic systems for these specific reagents remains an active area of research.

Nucleophilic Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters)

Organozinc reagents, such as methylzinc and ethylzinc iodides, are moderately reactive nucleophiles that can add to the electrophilic carbon of carbonyl groups in aldehydes, ketones, and esters. dalalinstitute.com This reactivity is central to the formation of new carbon-carbon bonds and the synthesis of alcohols. Compared to more reactive organometallic reagents like Grignard or organolithium reagents, organozinc compounds exhibit greater functional group tolerance, allowing for their use in the synthesis of complex molecules. acs.orgsigmaaldrich.com

The general reaction involves the attack of the carbanionic portion of the organozinc reagent on the carbonyl carbon, leading to the formation of a zinc alkoxide intermediate. Subsequent workup with an acid protonates the alkoxide to yield the corresponding alcohol.

R₂C=O + R'-ZnI → R₂C(OZnI)R' --(H₃O⁺)--> R₂C(OH)R'

The reactivity of organozinc reagents towards carbonyl compounds can be enhanced by the use of catalysts or additives. dalalinstitute.com Lewis acids, for instance, can activate the carbonyl group, making it more susceptible to nucleophilic attack.

Table 2: Nucleophilic Addition of Organozinc Reagents to Carbonyl Compounds

| Carbonyl Substrate | Organozinc Reagent | Product Type | Notes |

|---|---|---|---|

| Aldehyde | Methylzinc iodide | Secondary alcohol | Generally proceeds with good yield. |

| Ketone | Ethylzinc iodide | Tertiary alcohol | Reactivity can be influenced by steric hindrance on the ketone. dalalinstitute.com |

| Ester | Methylzinc iodide | Tertiary alcohol | Requires two equivalents of the organozinc reagent; the first addition forms a ketone intermediate which then reacts further. |

The enantioselective addition of organozinc reagents to aldehydes, catalyzed by chiral ligands, has been extensively studied and provides a powerful method for the synthesis of enantioenriched secondary alcohols. acs.org

Conjugate Addition Reactions to α,β-Unsaturated Carbonyls

Methylzinc and ethylzinc reagents can participate in conjugate addition (or 1,4-addition) reactions with α,β-unsaturated carbonyl compounds. wikipedia.org This type of reaction is a vinylogous counterpart to the direct nucleophilic addition to the carbonyl group (1,2-addition). In conjugate addition, the nucleophile attacks the β-carbon of the unsaturated system, leading to the formation of a zinc enolate intermediate, which is then protonated during workup to give the saturated carbonyl compound. wikipedia.org

The regioselectivity between 1,2- and 1,4-addition is a key consideration in these reactions. Softer nucleophiles, like organozinc reagents, generally favor 1,4-addition. wikipedia.org The outcome can also be influenced by the presence of catalysts. For instance, palladium-catalyzed carbonylative conjugate addition of dialkylzinc reagents to unsaturated carbonyls has been shown to produce 1,4-diketones in good yields. nih.gov

Table 3: Conjugate Addition of Organozinc Reagents

| α,β-Unsaturated Carbonyl | Organozinc Reagent | Catalyst | Product |

|---|---|---|---|

| Cyclohexenone | Ethylzinc iodide | None | 3-Ethylcyclohexanone |

| Methyl vinyl ketone | Methylzinc iodide | None | 4-Pentanone wikipedia.org |

| Various enones | Diethylzinc | Pd(0) / CO | 1,4-Diketone nih.gov |

The conjugate addition of organozinc reagents is a valuable tool for the construction of carbon-carbon bonds at the β-position of carbonyl compounds, providing access to a wide range of functionalized molecules.

Barbier-Type Reactions and One-Pot Preparations

The Barbier reaction is a one-pot synthetic method that involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal, such as zinc. libretexts.orgwikipedia.org This reaction is advantageous because the organozinc reagent is generated in situ, in the presence of the carbonyl substrate, which simplifies the experimental procedure. wikipedia.orgsciencemadness.org Ethyl iodide and methyl iodide can be used in Barbier-type reactions with zinc to form the corresponding organozinc intermediates, which then add to the carbonyl compound.

The Barbier reaction is similar to the Grignard reaction, but its one-pot nature and the lower reactivity of the in situ generated organozinc reagent can offer advantages in terms of functional group tolerance and milder reaction conditions. libretexts.orgsciencemadness.org These reactions can often be conducted in less stringent anhydrous conditions compared to traditional Grignard reactions. wikipedia.org

General Scheme for a Barbier-Type Reaction:

R-I + Zn + R'₂C=O → R'₂C(OZnI)R --(H₃O⁺)--> R'₂C(OH)R

Recent advancements have shown that photoredox catalysis can be used to promote Barbier-type reactions of alkyl iodides with various electrophiles, including α-(trifluoromethyl)styrenes and imines, under mild conditions. acs.orgacs.org

Table 4: Examples of Barbier-Type Reactions

| Alkyl Halide | Carbonyl Compound | Metal | Product Type |

|---|---|---|---|

| Ethyl iodide | Benzaldehyde | Zinc | Secondary alcohol |

| Methyl iodide | Acetone | Zinc | Tertiary alcohol |

| Isopropyl iodide | α-(Trifluoromethyl)styrene | Zinc (photoredox) | gem-Difluorinated product acs.org |

Cyclopropanation Reactions (Simmons-Smith and Variants)

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, providing a stereospecific method for the conversion of alkenes into cyclopropanes. tcichemicals.comorganicchemistrytutor.comchemistrylearner.com The classical Simmons-Smith reagent is prepared from diiodomethane (B129776) and a zinc-copper couple, forming an organozinc carbenoid species, iodomethylzinc iodide (ICH₂ZnI). organicchemistrytutor.comorgosolver.comchemistnotes.com A significant variant, known as the Furukawa modification, utilizes diethylzinc in place of the zinc-copper couple, which can offer improved reactivity and reproducibility. tcichemicals.comnih.gov

The reaction is highly valued for its wide functional group tolerance and its stereospecific nature, where the stereochemistry of the starting alkene is retained in the cyclopropane product. tcichemicals.comnrochemistry.comyoutube.com

General Reaction:

Alkene + CH₂I₂ + Zn(Cu) or Et₂Zn → Cyclopropane + ZnI₂ or EtZnI

Mechanistic Hypotheses and Observed Stereoselectivity

The mechanism of the Simmons-Smith reaction is believed to proceed through a concerted, three-centered "butterfly-type" transition state, where the methylene (B1212753) group is delivered to the double bond in a single step. nrochemistry.comyoutube.com This concerted mechanism accounts for the observed stereospecificity of the reaction; cis-alkenes yield cis-substituted cyclopropanes, and trans-alkenes give trans-substituted cyclopropanes. organicchemistrytutor.com

A key feature of the Simmons-Smith reaction is the directing effect of nearby hydroxyl groups. wikipedia.orgorganicreactions.org The zinc atom of the carbenoid can coordinate to a hydroxyl group on the substrate, leading to the delivery of the methylene group to the same face of the double bond as the hydroxyl group. wikipedia.orgstudy.com This directing effect allows for a high degree of stereocontrol in the cyclopropanation of allylic and homoallylic alcohols.

Table 5: Stereoselectivity in Simmons-Smith Cyclopropanation

| Substrate | Reagent | Key Feature | Stereochemical Outcome |

|---|---|---|---|

| cis-But-2-ene | CH₂I₂ / Zn(Cu) | Concerted mechanism | cis-1,2-Dimethylcyclopropane organicchemistrytutor.com |

| trans-But-2-ene | CH₂I₂ / Zn(Cu) | Concerted mechanism | trans-1,2-Dimethylcyclopropane organicchemistrytutor.com |

| Cyclohex-2-en-1-ol | CH₂I₂ / Et₂Zn | Hydroxyl directing group | cis-Bicyclo[4.1.0]heptan-2-ol wikipedia.orgstudy.com |

Scope and Limitations of Cyclopropanation with Iodinated Methane (B114726) Species

The Simmons-Smith reaction is applicable to a wide range of alkenes. Electron-rich alkenes, such as enol ethers, tend to react more rapidly than electron-poor alkenes. wikipedia.orgorganicreactions.org The reaction is compatible with many functional groups, including alcohols, ethers, carbonyls, and alkynes, which is a significant advantage over many other cyclopropanation methods. tcichemicals.comchemistrylearner.com

However, the reaction also has its limitations. Due to the electrophilic nature of the zinc carbenoid, electron-deficient olefins react inefficiently. purdue.edu Steric hindrance can also play a significant role, with the carbenoid typically adding to the less hindered face of the double bond in the absence of directing groups. wikipedia.orgmasterorganicchemistry.com Furthermore, the preparation of alkyl-substituted zinc carbenoids for the synthesis of substituted cyclopropanes can be challenging due to their instability. purdue.edu

Recent research has focused on overcoming these limitations through the development of modified reagents and the use of other transition metal catalysts, such as cobalt, to expand the scope of Simmons-Smith-type cyclopropanations. purdue.edu

Utility as Building Blocks for Other Organometallic Compounds

Methyl- and ethylzinc reagents, particularly dimethylzinc (Zn(CH₃)₂) and diethylzinc (Zn(C₂H₅)₂), serve as valuable precursors in organometallic synthesis due to their ability to transfer alkyl groups to other metals and metalloids. This process, known as transmetalation, is a cornerstone of organometallic chemistry, enabling the formation of a diverse array of compounds with tailored reactivity and properties. The relatively moderate nucleophilicity of these zinc reagents, compared to their organolithium or Grignard counterparts, allows for more controlled and selective alkylation of metal halides. uwimona.edu.jm The utility of methyl- and ethylzinc compounds extends to the synthesis of organotin and organoboron derivatives and plays a significant role in the development of novel coordination complexes.

The transfer of methyl and ethyl groups from zinc to tin or boron centers is an effective method for creating new carbon-tin and carbon-boron bonds. These reactions typically involve the interaction of the diorganozinc compound with a halide derivative of tin or boron.

The synthesis of organotin compounds can be achieved through the reaction of organotin halides with organozinc reagents. The reaction of organotin halides with metallic zinc can proceed through the formation of reactive organotin-zinc intermediates. tno.nl These intermediates can then be alkylated by organozinc compounds present in the reaction mixture, leading to the formation of tetraorganotin products. This process involves a series of redistribution and transmetalation reactions where the alkyl groups from the zinc reagent are transferred to the tin center. For example, the reaction between diphenyltin dichloride and zinc can yield triphenyltin chloride, a transformation mediated by the formation of organotin-zinc species. tno.nl

Similarly, organoboron compounds can be synthesized by the alkylation of boron halides with diorganozinc reagents. While the boron-to-zinc exchange reaction is a well-documented process, the reverse transmetalation from zinc to boron provides a direct route to functionalized organoboranes. nih.govnih.gov Dialkylzincs are effective for the partial alkylation of element polyhalides, a principle that extends to boron trihalides like boron trichloride (BCl₃). uwimona.edu.jmcommonorganicchemistry.com The reaction of diethylzinc with a boron compound, such as a boronic acid, has been shown to proceed efficiently, highlighting the utility of zinc reagents in forming C-B bonds under specific conditions. researchgate.netrsc.org

Table 1: Examples of Transmetalation Reactions for Organotin and Organoboron Synthesis

| Zinc Reagent | Substrate | Product Type | Reaction Description |

| Dialkylzinc | Organotin Halide (e.g., R₂SnX₂) | Tetraorganotin (R₄Sn) | Transmetalation/alkylation of tin center via organotin-zinc intermediates. tno.nl |

| Diethylzinc | Boronic Acid | Carboxylated Boronic Acid | Diethylzinc-promoted reaction with CO₂ to form a new C-B bond derivative. rsc.org |

| Dialkylzinc | Boron Trihalide (e.g., BCl₃) | Alkylboron Dihalide (RBCl₂) | Partial alkylation via transmetalation, transferring an alkyl group from zinc to boron. uwimona.edu.jm |

Diorganozinc compounds such as dimethylzinc and diethylzinc are Lewis acidic and readily form stable coordination complexes with a wide range of Lewis bases. wikipedia.orguu.nl In their uncomplexed state, these molecules exhibit a linear C-Zn-C geometry. wikipedia.org Upon coordination with donor ligands, the geometry around the zinc center typically changes to trigonal planar or, more commonly, tetrahedral. uu.nlwikipedia.org This structural flexibility is a key feature of their coordination chemistry.

Nitrogen- and oxygen-containing ligands are most frequently employed in the formation of these complexes. For instance, diethylzinc forms complexes with amines like triethylamine. oup.com Bidentate ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) are particularly effective, forming stable, soluble complexes with metal halides like zinc chloride. wikipedia.org The reaction of diethylzinc with β-aminoenoate and β-ketoimine ligands results in the formation of dimeric ethylzinc complexes, which have been characterized by single-crystal X-ray diffraction.

Dimethylzinc also forms a variety of coordination compounds. It reacts with formazanate ligands to yield three-coordinate mono(formazanate)zinc methyl complexes. acs.org The interaction of dimethylzinc with α-iminoesters and amides leads to stable 1:1 coordination complexes where the ligand is chelated to the zinc center. uu.nl The reaction between dimethylzinc and tantalum(V) chloride produces methyltantalum chlorides, which can be isolated as stable complexes with various donor ligands. rsc.org Furthermore, the inherent reactivity of dimethylzinc can be moderated through coordination, for example, by forming the [(CH₃)₂ZnCl]⁻ anion, which can then be stabilized as a salt with a cation like Li⁺ or Na⁺. nih.govacs.org

The study of these coordination complexes is crucial as they often represent key intermediates in catalytic cycles and can exhibit unique reactivity compared to the parent organozinc reagents.

Table 2: Selected Coordination Complexes of Methyl- and Ethylzinc Reagents

| Zinc Reagent | Ligand | Complex Formula/Type | Coordination Geometry at Zinc |

| Diethylzinc | Triethylamine | Et₂Zn·NEt₃ | - |

| Diethylzinc | β-Amidoenoate | [LZnEt]₂ (Dimer) | Tetrahedral |

| Dimethylzinc | Formazanate | LZnMe | Three-coordinate |

| Dimethylzinc | α-Iminoester | ZnMe₂·[L] | Tetrahedral (chelated) |

| Zinc Chloride | TMEDA | ZnCl₂(TMEDA) | Tetrahedral |

| Zinc Chloride | Pyridine-2,6-dicarboxylate | [Zn(Pydc)(Tpy)]·4H₂O | Octahedral |

Computational and Theoretical Studies of Methyl and Ethylzinc Systems

Density Functional Theory (DFT) Calculations for Structural Prediction and Conformation Analysis

Density Functional Theory (DFT) has emerged as a powerful method for predicting the structures and analyzing the conformations of methyl- and ethylzinc (B8376479) systems. rsc.org DFT calculations allow for the exploration of potential energy surfaces to identify stable isomers and conformational minima.

For instance, DFT has been used to investigate the structures of various organozinc compounds, revealing that their coordination geometries are primarily governed by electrostatic and steric interactions due to the filled d-orbital of zinc. lscollege.ac.in Organozinc compounds typically exhibit two- or three-coordinate geometries. lscollege.ac.in Computational studies on organozinc-rich compounds, such as those with the general formula [Cp*M(ZnR)5] (where M = Fe, Ru and R can be Me), have utilized DFT to understand their coordination polyhedra. nih.gov These calculations have shown that such compounds are better described as classical complexes rather than cluster compounds, with no significant attractive interactions between the zinc atoms. nih.gov

In the solid state, diethylzinc (B1219324) has a nearly linear C-Zn-C arrangement, a feature that has been confirmed by structural analysis. wikipedia.org The crystal structure of ethylzinc iodide reveals a polymeric chain where each zinc atom is coordinated to iodine atoms, with a Zn-C bond length of 1.95 Å. rsc.org DFT calculations can provide further insights into the subtle energetic differences between various conformations and the barriers to their interconversion.

| Compound | Zn-C Bond Length (Å) | C-Zn-C Angle (°) | Source |

| Diethylzinc (solid-state) | 1.948(5) | 176.2(4) | wikipedia.org |

| Diethylzinc (gas-phase) | 1.950(2) | - | wikipedia.org |

| Ethylzinc iodide | 1.95 | - | rsc.org |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving methyl- and ethylzinc systems by mapping out reaction pathways and characterizing transition states. lscollege.ac.innih.govacs.orglibretexts.org

Quantum Mechanical Investigations of C-I Bond Activation by Atomic Zinc

The activation of the carbon-iodine (C-I) bond in iodomethane (B122720) by atomic zinc is a fundamental step in the synthesis of methylzinc reagents. Quantum mechanical calculations have been employed to study this process in detail. acs.org These studies investigate the interaction of a zinc atom with iodomethane, leading to the oxidative addition of zinc into the C-I bond. Theoretical models can predict the energy barriers and the geometry of the transition state for this activation. For example, the reaction of excited state atomic zinc with methane (B114726) has been studied to understand C-H bond activation, providing a model for the initial steps of organozinc formation. acs.orgnih.gov

Theoretical Examination of Carbometallation Pathways

Carbometallation, the addition of an organometallic compound across a carbon-carbon multiple bond, is a key reaction of organozinc reagents. Theoretical studies have been instrumental in understanding the pathways of these reactions. libretexts.org For example, DFT calculations have been used to investigate the uncatalyzed conjugate addition of organozinc halides to enones. rsc.org These studies revealed an unexpected reaction mechanism where the coordinating solvent stabilizes a transition state involving two organozinc moieties, thereby lowering the activation energy. rsc.org This highlights the power of computational chemistry in uncovering complex reaction mechanisms.

Modeling of Solvent Effects and Aggregation Equilibria

Solvent effects and the aggregation of organozinc species in solution significantly influence their reactivity. lscollege.ac.in Computational modeling is used to understand these phenomena at a molecular level. Ab initio molecular dynamics simulations have been employed to explore the solvation states of organozinc compounds like methylzinc chloride in solution. chemrxiv.org These studies have shown the existence of various solvation states at room temperature, clarifying the debated structure of these reagents in solution. chemrxiv.org Furthermore, computational methods can model the dynamic equilibria between monomeric, dimeric, and higher-order aggregates of organozinc compounds, which is crucial for understanding their reactivity in different solvent environments. uni-muenchen.de The influence of solvents like DMSO and THF on the synthesis of organozinc reagents has been studied, revealing that polar solvents can accelerate the oxidative addition of the organoiodide to the zinc metal surface. nih.govnih.govresearchgate.net

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Organozinc-Mediated Reactions

A significant application of computational chemistry is the prediction of reactivity, regioselectivity, and stereoselectivity in reactions involving organozinc compounds. lscollege.ac.in By calculating the energies of different reaction pathways and transition states, it is possible to predict the favored product.

For instance, theoretical studies have been conducted to model the stereoselectivity of the addition of dialkylzincs to aldehydes, a reaction often catalyzed by chiral ligands. acs.org These models can help in understanding the origin of the observed enantioselectivity and in designing more effective catalysts. DFT calculations have also been used to elucidate the factors influencing the halogen-zinc exchange reaction, a key method for preparing functionalized organozinc reagents. researchgate.net These studies have examined the effects of the halogen, the alkyl ligand on zinc, and the substrate on the reaction's activation energy. researchgate.net

Spectroscopic Parameter Simulations and Vibrational Frequency Analysis

Computational methods are also used to simulate spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which aids in the characterization of methyl- and ethylzinc systems. acs.org

DFT calculations can predict the vibrational frequencies of molecules, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy. mdpi.com For example, the vibrational frequencies of zinc chloride solutions have been studied to understand the speciation of zinc-halide complexes in solution. researchgate.net Theoretical calculations on the gas-phase formation of methylzinc hydride have provided insights into its vibrational modes. acs.org This comparison between calculated and experimental spectra can confirm the structure of a compound and provide a detailed assignment of its vibrational modes.

Catalytic Applications of Organozinc Species Beyond Stoichiometric Transformations

Zinc-Catalyzed Hydrosilylation and Hydroboration Reactions

Zinc catalysts have demonstrated significant efficacy in mediating the addition of silicon and boron hydrides to unsaturated functionalities, particularly carbon dioxide and carbonyl compounds. These transformations provide valuable pathways to reduced products and functionalized molecules.

Hydrosilylation and Hydroboration of Carbon Dioxide

The conversion of carbon dioxide (CO₂) into valuable chemicals is a key area of research, and zinc-catalyzed reactions have shown considerable promise. Zinc complexes can catalyze the hydrosilylation of CO₂, a process that reduces CO₂ to different levels, including silyl (B83357) formates, bis(silyl)acetals, methoxysilanes, and ultimately methane (B114726). wikipedia.org For instance, a catalyst system using zinc acetate (B1210297) (Zn(OAc)₂) with 1,10-phenanthroline (B135089) as a ligand has achieved a turnover number of up to 815,000 for the production of silyl formate. wikipedia.org Other first-row transition metals can also act as Lewis acid catalysts for this transformation. wikipedia.org

Similarly, zinc-catalyzed hydroboration of CO₂ with reagents like pinacolborane (HBpin) can yield methanol-level products such as H₃COBPin. acs.orgacs.org Bifunctional zinc complexes featuring borane-tethered heteroscorpionate bis(pyrazolyl)methane ligands have been specifically designed for this purpose. acs.orgacs.org The catalytic activity and the reaction mechanism are influenced by the nature of the borane (B79455) moieties incorporated into the ligand structure. acs.orgacs.org

Specialized zinc hydride complexes, such as [Tris(2-pyridylthio)methyl]zinc hydride ([κ³-Tptm]ZnH) and those supported by tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl ligands, are also effective catalysts. researchgate.netmdpi.comfigshare.com These systems can operate at room temperature and demonstrate selectivity that can be controlled by the choice of silane (B1218182), favoring either methane or bis(silyl)acetal formation. mdpi.comfigshare.com

Table 1: Zinc-Catalyzed Hydrosilylation and Hydroboration of CO₂

| Catalyst System | Substrate | Reagent | Product(s) | Key Findings |

|---|---|---|---|---|

| Zn(OAc)₂ / 1,10-phenanthroline | CO₂ | Hydrosilane | Silyl formate, bis(silyl)acetal, methoxysilane, methane | High turnover number (815,000) for silyl formate. wikipedia.org |

| Bifunctional zinc complexes | CO₂ | Pinacolborane (HBpin) | H₃COBPin (Methanol-level product) | Catalytic activity is influenced by borane-tethered ligands. acs.orgacs.org |

| [κ³-Tptm]ZnH | CO₂ | Triethoxysilane | Triethoxysilyl formate | Provides a route to useful C1 feedstocks like ethyl formate. researchgate.net |

| [TismPriBenz]ZnH / B(C₆F₅)₃ | CO₂ | R₃SiH | Bis(silyl)acetal, Methane | Active at room temperature; selectivity controlled by silane choice. mdpi.comfigshare.com |

Hydrosilylation and Hydroboration of Carbonyl Compounds

Zinc complexes are also competent catalysts for the hydroboration of aldehydes and ketones. nih.govresearchgate.net Zinc(II) complexes with iminopyridine ligands have been shown to effectively catalyze the chemoselective hydroboration of various carbonyl compounds at ambient temperature and under solvent-free conditions, producing the corresponding boronate esters in high yields. nih.gov The reaction demonstrates excellent functional group tolerance. nih.govresearchgate.net Computational studies suggest a plausible mechanism for this catalytic hydroboration. nih.gov

The catalytic cycle is proposed to involve the in situ generation of an active zinc hydride species from the reaction of a zinc precursor, like Zn(OAc)₂, with pinacolborane. researchgate.net This is followed by the addition of the carbonyl substrate to the zinc hydride to form a zinc alkoxide species, which then reacts further to yield the final product. researchgate.net Researchers have also developed alkyl zinc complexes supported by formylfluorenimide ligands that exhibit excellent catalytic activities for the hydroboration of aldehydes, with some achieving up to 99% yield across a versatile substrate scope under mild conditions. mdpi.com

Development of Chiral Catalysts for Asymmetric Syntheses with Dialkylzincs

One of the most significant applications of organozinc catalysis is in the enantioselective addition of dialkylzincs to aldehydes and other prochiral electrophiles. This methodology provides a powerful tool for the synthesis of chiral secondary alcohols with high optical purity. libretexts.org The development of effective chiral catalysts is central to the success of these transformations.

A variety of chiral ligands have been successfully employed to induce asymmetry. These include N,N-dialkylnorephedrines, which have proven to be highly effective catalysts for the addition of dialkylzincs to both aliphatic and aromatic aldehydes. nih.gov Chiral 1,2-disubstituted ferrocenyl amino alcohols also serve as excellent chiral auxiliaries for these reactions. scielo.br

A key principle in these reactions is catalyst control. The stereochemical outcome of the addition of dialkylzincs to chiral substrates, such as α-siloxyaldehydes, is determined by the configuration of the chiral catalyst rather than the inherent chirality of the substrate. researchgate.netwikipedia.org This allows for the synthesis of either diastereoisomer of the product with high diastereomeric excess simply by choosing the appropriate enantiomer of the catalyst. researchgate.netwikipedia.org

Furthermore, novel one-pot systems have been developed where a chiral catalyst, such as a 5-pyrimidyl alkanol, can first improve its own enantiomeric excess through asymmetric autocatalysis and then act as a highly enantioselective catalyst for the addition of dialkylzincs to aldehydes.

Table 2: Chiral Catalysts for Asymmetric Addition of Dialkylzincs

| Chiral Catalyst/Ligand Type | Substrate Type | Key Feature | Result |

|---|---|---|---|

| N,N-Dialkylnorephedrines | Aliphatic & Aromatic Aldehydes | High enantioselectivity | Chiral secondary alcohols in high optical purity. nih.gov |

| 1,2-Disubstituted Ferrocenyl Amino Alcohols | Aldehydes | Effective chiral auxiliaries | Enantioselective addition. scielo.br |

| Various Chiral Catalysts | Chiral α-Siloxyaldehydes | Catalyst control over stereochemistry | Access to either product diastereoisomer in high d.e. researchgate.netwikipedia.org |

| 5-Pyrimidyl Alkanols | Aldehydes | Asymmetric autocatalysis followed by catalysis | Self-improvement of catalyst ee and high enantioselectivity in subsequent reactions. |

Organozinc Compounds as Precursors and Active Species in Heterogeneous Catalysis

Organozinc compounds, including dialkylzincs and organozinc halides like ethylzinc (B8376479) iodide, serve as important precursors for the synthesis of heterogeneous catalysts. A primary application is in the preparation of zinc oxide (ZnO) nanomaterials, which are valuable semiconductors with significant catalytic properties.

The thermal decomposition of organozinc precursors, such as zinc alkoxides derived from the reaction of Zn[N(SiMe₃)₂]₂ with alcohols, can produce crystalline ZnO nanoparticles. nih.gov The morphology, particle size, and resulting spectroscopic and catalytic properties of the ZnO material are influenced by the specific organozinc precursor and the synthesis conditions. researchgate.netnih.gov For example, ZnO nanoparticles with different shapes (spheres, rods) and sizes can be obtained by varying the alkyl group in the precursor. nih.gov The catalytic properties of the final ZnO material are strongly dependent on factors like crystal size and the precursor salt used in its preparation. researchgate.net

Diethylzinc (B1219324), a readily available organozinc compound, is used as a zinc source in materials science for synthesizing nanoparticles. It can also be used as a co-catalyst or modifier in polymerization catalysis, where adding it to a metallocene/MAO system can significantly increase the catalytic activity for ethylene (B1197577) polymerization. researchgate.net

The Simmons-Smith reaction, which uses a diiodomethane-zinc couple to generate an (iodomethyl)zinc iodide species, is a classic example where an organozinc species is the active agent in a reaction that often occurs at the surface of the zinc metal, sharing characteristics with heterogeneous processes. wikipedia.org Similarly, Frankland's original synthesis of diethylzinc from ethyl iodide and zinc metal highlights the fundamental role of the metal surface in activating the C-I bond to form the organozinc species. wikipedia.org

Emerging Trends and Future Research Directions in Zinc Mediated Chemistry with Alkyl Halides

Advancements in Sustainable and Green Organozinc Synthesis

The growing importance of green chemistry, which aims to design chemical products and processes that minimize hazardous substances, is significantly influencing the synthesis of organozinc reagents. numberanalytics.comrroij.com The focus is on improving the environmental footprint of these reactions by adhering to the core principles of green chemistry, such as maximizing atom economy, utilizing safer solvents, and reducing waste. youtube.com

Another critical aspect of green organozinc synthesis is the use of safer and more environmentally benign solvents . dergipark.org.tr While traditional syntheses often employ polar aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylacetamide (DMA), research is exploring alternatives with lower toxicity and environmental impact. organic-chemistry.orgnih.gov For instance, some Barbier-type reactions, which generate the organozinc reagent in situ in the presence of the electrophile, can be conducted in water, representing a significant advancement in green chemistry. libretexts.org The choice of solvent can also have a profound impact on the reaction mechanism and efficiency. Studies have shown that polar aprotic solvents can accelerate the oxidative addition of the organoiodide to the zinc metal surface. nih.gov

Recent advancements also focus on the activation of zinc metal to improve reaction efficiency and reduce the need for harsh conditions. The use of catalytic amounts of activators like iodine or the presence of salts such as lithium chloride can facilitate the reaction, leading to higher yields and faster reaction times under milder conditions. wikipedia.orgorganic-chemistry.org

The following table summarizes key green chemistry metrics and their application in the synthesis of organozinc reagents:

| Green Chemistry Principle | Application in Organozinc Synthesis | Research Focus |

| Atom Economy | The direct insertion of zinc into alkyl halides is inherently atom-economical. | Designing multi-step reaction sequences that maintain high atom economy throughout. |

| Safer Solvents | Moving away from hazardous solvents towards more benign alternatives like water or bio-based solvents. | Investigating the solubility and reactivity of organozinc reagents in green solvents. |

| Energy Efficiency | Developing synthetic methods that proceed at ambient temperature and pressure. | Utilizing highly reactive forms of zinc or catalytic activation to lower the energy barrier of the reaction. |

| Waste Prevention | Minimizing the formation of byproducts and avoiding the use of stoichiometric reagents that generate waste. | Employing catalytic systems and in situ generation of reagents to reduce waste. numberanalytics.com |

Future research in this area will likely focus on the development of solvent-free reaction conditions, the use of recyclable catalysts, and the exploration of renewable feedstocks for the synthesis of both the alkyl halides and the organozinc reagents themselves. dergipark.org.tr

Continuous Flow Synthesis Methodologies for Enhanced Efficiency and Scalability of Organozinc Reagents

The transition from traditional batch processing to continuous flow synthesis represents a significant leap forward in the preparation of organozinc reagents, offering enhanced efficiency, safety, and scalability. nih.gov This methodology is particularly advantageous for the synthesis of compounds like ethylzinc (B8376479) iodide, which can be unstable and their formation exothermic. nih.gov

In a typical continuous flow setup for organozinc synthesis, a solution of an alkyl halide, such as iodoethane (B44018), is passed through a column packed with zinc metal. nih.gov This allows for precise control over reaction parameters, including temperature, pressure, and residence time, leading to a more consistent and reproducible product quality. nih.govresearchgate.net The high surface area-to-volume ratio in flow reactors facilitates efficient heat transfer, mitigating the risks associated with the exothermic nature of the reaction. nih.gov

One of the primary benefits of continuous flow synthesis is the ability to generate organozinc reagents on-demand for immediate use in subsequent reactions. nih.gov This "just-in-time" production minimizes the need to store large quantities of potentially hazardous and unstable reagents, thereby improving laboratory safety. researchgate.net Furthermore, the scalability of continuous flow systems is a major advantage for industrial applications. Scaling up production is a matter of running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), which is often more straightforward and predictable than scaling up a batch reactor.

Research has demonstrated that organozinc reagents produced in flow can be directly coupled with a second flow reactor to perform subsequent reactions, such as Negishi cross-couplings or Reformatsky reactions. nih.gov This integration of synthesis and application streamlines the entire process, reducing manual handling and the potential for decomposition of the reactive intermediate.

The table below highlights the key advantages of continuous flow synthesis for organozinc reagents compared to traditional batch methods: